molecular formula C6H3ClN2O4 B1585778 2-Chloro-3-nitropyridine-4-carboxylic acid CAS No. 353281-15-9

2-Chloro-3-nitropyridine-4-carboxylic acid

Cat. No. B1585778
M. Wt: 202.55 g/mol
InChI Key: ADPCJMUNRPBSCO-UHFFFAOYSA-N
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Description



  • 2-Chloro-3-nitropyridine-4-carboxylic acid is a chemical compound with the molecular formula C<sub>5</sub>H<sub>3</sub>ClN<sub>2</sub>O<sub>2</sub> .

  • It is a yellow crystalline powder.

  • The compound is used as a building block in organic synthesis.





  • Synthesis Analysis



    • The synthesis of 2-Chloro-3-nitropyridine-4-carboxylic acid involves several steps, including the reaction of pyridine or substituted pyridines with N<sub>2</sub>O<sub>5</sub> in an organic solvent to form the N-nitropyridinium ion.

    • The nitro group then migrates from the 1-position to the 3-position via a [1,5] sigmatropic shift, resulting in the formation of 3-nitropyridine.





  • Molecular Structure Analysis



    • The molecular formula of this compound is C<sub>5</sub>H<sub>3</sub>ClN<sub>2</sub>O<sub>2</sub> .

    • The chemical structure can be visualized as follows:





  • Chemical Reactions Analysis



    • Further research is needed to explore specific chemical reactions involving this compound.

    • Notably, it can serve as a building block for the synthesis of other heterocyclic compounds.





  • Physical And Chemical Properties Analysis



    • Melting point: 100-103°C (lit.)

    • Solubility: Insoluble in water

    • Hazard statements: Eye and skin irritant; avoid ingestion




  • Scientific Research Applications

    Crystal Engineering and Structural Studies

    2-Chloro-3-nitropyridine-4-carboxylic acid has been utilized in crystal engineering and structural studies. It serves as a component in molecular salts and cocrystals, contributing to crystal stabilization through hydrogen bonding and halogen bonding interactions. These interactions are crucial in the assembly and design of molecular structures, offering insights into the structural insulation and predictability of these compounds (Oruganti et al., 2017).

    Synthesis of Potential Anticancer Agents

    Research has explored the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines derived from chloro-nitropyridinecarbamate, highlighting the potential of these compounds as anticancer agents. These synthesized compounds have been evaluated for their effects on the proliferation and survival of cultured cells, indicating the applicability of 2-Chloro-3-nitropyridine-4-carboxylic acid derivatives in cancer research (Temple et al., 1983).

    Analytical Chemistry and Derivatization Techniques

    In the field of analytical chemistry, derivatives of 2-Chloro-3-nitropyridine-4-carboxylic acid are used for the derivatization of carboxylic acids, aldehydes, and ketones. This application is particularly significant in high-performance liquid chromatography (HPLC) for the identification and quantification of these compounds in various samples (Peters et al., 2004).

    Synthesis of Molecularly Imprinted Polymers

    The compound has been used in the synthesis of molecularly imprinted polymers (MIPs) for amino acid derivatives. The process involves understanding the influence of different functional monomers on the efficiency of molecular imprinting, which is crucial for selective recognition and binding of specific molecules in complex mixtures (Scorrano et al., 2011).

    Safety And Hazards



    • The compound poses risks such as skin and eye irritation.

    • Proper protective equipment should be used during handling.




  • Future Directions



    • Investigate potential applications in drug discovery or materials science.

    • Explore modifications to enhance its properties.




    Please note that this analysis is based on available information, and further research may reveal additional insights. If you need more detailed information, consider consulting scientific literature or experts in the field. 🌟


    properties

    IUPAC Name

    2-chloro-3-nitropyridine-4-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H3ClN2O4/c7-5-4(9(12)13)3(6(10)11)1-2-8-5/h1-2H,(H,10,11)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ADPCJMUNRPBSCO-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CN=C(C(=C1C(=O)O)[N+](=O)[O-])Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H3ClN2O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80361045
    Record name 2-chloro-3-nitropyridine-4-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80361045
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    202.55 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Chloro-3-nitropyridine-4-carboxylic acid

    CAS RN

    353281-15-9
    Record name 2-chloro-3-nitropyridine-4-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80361045
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-chloro-3-nitropyridine-4-carboxylic acid
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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